![molecular formula C11H12BrN B8468281 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8468281.png)
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound that features a bromophenyl group attached to an azabicyclohexane scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes. The process typically employs an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azabicyclohexanes, while oxidation and reduction reactions can modify the functional groups present on the compound.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly for targeting central nervous system receptors.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, especially in the development of bioactive compounds.
Biological Studies: The compound can be used to study the effects of conformational restriction on biological activity, particularly in the context of receptor binding and selectivity.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as receptors in the central nervous system. The rigid bicyclic structure of the compound allows for selective binding to certain receptor subtypes, such as the histamine H3 receptor . This selective binding can modulate the activity of these receptors, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A similar compound without the bromophenyl group.
Bicyclo[3.1.0]hexane: A structurally related compound lacking the nitrogen atom.
Uniqueness
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of both the bromophenyl group and the azabicyclohexane scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C11H12BrN |
|---|---|
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12BrN/c12-10-2-1-3-11(5-10)13-6-8-4-9(8)7-13/h1-3,5,8-9H,4,6-7H2 |
Clave InChI |
XLVBKJNVJFNLKT-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1CN(C2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Fluoro-benzo[d]isothiazole-6-carboxylic acid](/img/structure/B8468198.png)
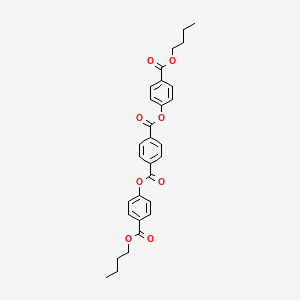


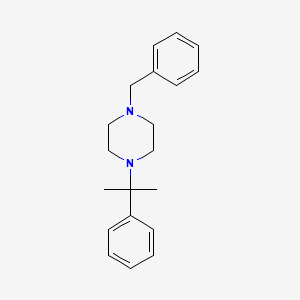
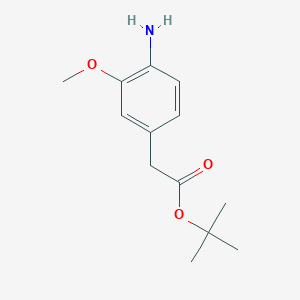
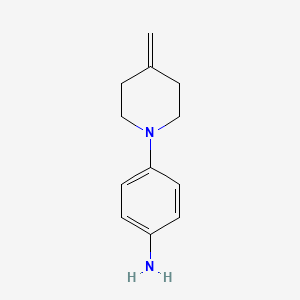
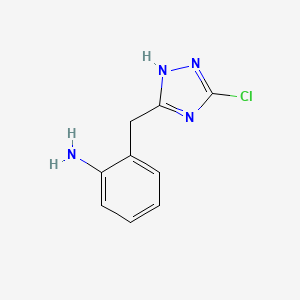

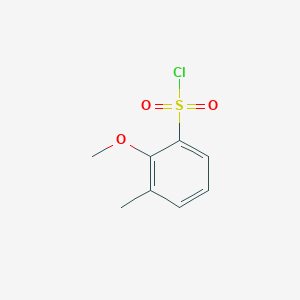
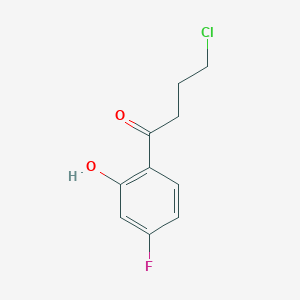
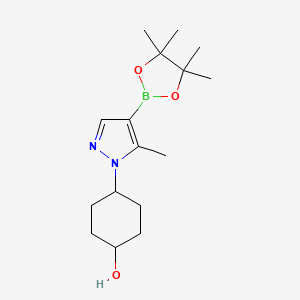
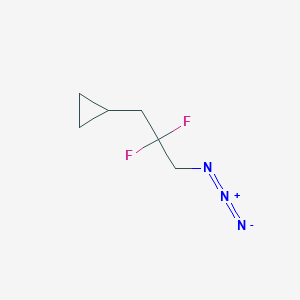
![Methyl 4-nitro-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate](/img/structure/B8468284.png)
